2-Methoxy-2-(oxan-4-yl)acetic acid
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Overview
Description
2-Methoxy-2-(oxan-4-yl)acetic acid is an organic compound with the molecular formula C₈H₁₄O₄. It is also known by its IUPAC name, 2-methoxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid . This compound is characterized by the presence of a methoxy group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with methoxyacetic acid. One common method includes the use of tetrahydropyran-4-ol as a starting material, which undergoes esterification with methoxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyacetic acid: Lacks the tetrahydropyran ring, making it less versatile in certain reactions.
Tetrahydropyran-4-ol: Does not contain the methoxy group, limiting its reactivity in specific contexts.
2-Methoxy-2-(tetrahydro-2H-pyran-4-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-Methoxy-2-(oxan-4-yl)acetic acid is unique due to the combination of the methoxy group and the tetrahydropyran ring, which provides a balance of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-methoxy-2-(oxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOOVJFLSECKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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